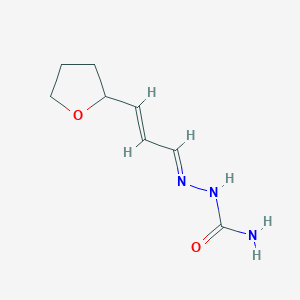![molecular formula C11H10N4O2 B12919071 N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide is a complex organic compound that belongs to the class of formamides. This compound is characterized by the presence of a hydroxyiminomethyl group attached to a phenylpyrazol ring, which is further connected to a formamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide typically involves the reaction of 4-formyl-2-phenylpyrazole with hydroxylamine hydrochloride to form the hydroxyiminomethyl intermediate. This intermediate is then reacted with formamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylpyrazole derivatives.
Applications De Recherche Scientifique
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide involves its interaction with specific molecular targets and pathways. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, affecting their function. The phenylpyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: A simpler compound with a similar formamide group but lacking the phenylpyrazole structure.
Dimethylformamide: Another formamide derivative with two methyl groups attached to the nitrogen atom.
Phenylpyrazole: A compound with a similar phenylpyrazole ring but without the hydroxyiminomethyl and formamide groups.
Uniqueness
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide is unique due to its combination of the hydroxyiminomethyl group, phenylpyrazole ring, and formamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler formamides or phenylpyrazoles. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10N4O2 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide |
InChI |
InChI=1S/C11H10N4O2/c16-8-12-11-9(7-14-17)6-13-15(11)10-4-2-1-3-5-10/h1-8,17H,(H,12,16)/b14-7+ |
Clé InChI |
YWSVWGCRMCIRDB-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=C(C=N2)/C=N/O)NC=O |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C=N2)C=NO)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)





![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)






